N-(3,5-difluorophenyl)formamide
Description
Significance and Research Context of Difluorophenyl Amides
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Difluorophenyl amides, a class to which N-(3,5-difluorophenyl)formamide belongs, are of particular importance in medicinal chemistry and materials science. The two fluorine atoms on the phenyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer duration of action for drug candidates. chemimpex.com
Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons, such as the amide N-H, and modify the electronic properties of the entire molecule. This has implications for molecular interactions, such as hydrogen bonding and receptor binding affinity. chemimpex.com For instance, the 3,5-difluoro substitution pattern is found in various biologically active compounds, including those investigated for therapeutic purposes. google.com Research in this area often focuses on synthesizing and evaluating new difluorophenyl amides as potential pharmaceuticals, agrochemicals, or specialty polymers. chemimpex.com The unique substitution pattern can provide a pathway to developing innovative materials and active ingredients with specifically tailored properties. chemimpex.com
Overview of Formamide (B127407) Derivatives in Organic Synthesis Research
Formamide derivatives are a versatile and significant class of compounds in organic synthesis. lew.ro The formyl group (-CHO) attached to a nitrogen atom makes these compounds useful in several contexts. One of their most common applications is as a protecting group for amines. The formyl group is relatively stable under various reaction conditions but can be removed when needed, making it a valuable tool in multi-step syntheses, such as in peptide chemistry. nih.gov
Beyond protection, formamides are crucial intermediates for the synthesis of a wide range of other functional groups and heterocyclic compounds. lew.ro They can serve as precursors to isocyanides, which are valuable reagents in their own right. Moreover, formamide itself can act as a formylating agent, a source of ammonia, or even a solvent in certain reactions. lew.ronih.gov Modern research continues to explore more efficient and environmentally friendly methods for the synthesis of formamides, including catalytic methods using carbon dioxide and hydrogen, which aligns with the principles of green chemistry. epo.orgresearchgate.net The development of new synthetic protocols for creating and utilizing formamide derivatives remains an active area of investigation, highlighting their fundamental importance in constructing complex organic molecules. nih.gov
Scope and Objectives of Academic Investigations on this compound
Given the properties of its constituent moieties, academic investigations involving this compound are typically focused on its role as a synthetic intermediate. The primary objectives of such research can be categorized as follows:
Synthesis and Optimization: A key objective is the development of efficient methods for the preparation of this compound itself. This usually involves the formylation of its precursor, 3,5-difluoroaniline (B1215098). chemimpex.com Research in this area would aim to optimize reaction conditions, such as the choice of formylating agent (e.g., formic acid, N,N-dimethylformamide), catalyst, and solvent, to achieve high yields and purity. researchgate.netprepchem.com
Use as a Building Block: The principal academic interest in this compound lies in its utility for synthesizing more complex target molecules. The difluorophenyl group is a desirable feature in many pharmaceutical and agrochemical candidates. chemimpex.com Therefore, research would focus on using this compound as a starting material, leveraging the reactivity of the formamide group or the aromatic ring to build larger molecular scaffolds. For example, it could be a precursor for creating N-(3,5-difluorophenyl) isocyanide or for participating in reactions that modify the formamide group to link it to other molecular fragments.
Development of Novel Compounds: The ultimate goal of using this compound in research is often the creation of novel compounds with specific functions. Academic investigations may involve its incorporation into molecules designed as enzyme inhibitors, receptor ligands, or functional materials. chemimpex.comgoogle.com For example, a patent describes the use of a related compound, N-(3,5-difluorophenyl)methylsulfonamide, in the synthesis of derivatives for the potential treatment of metabolic syndrome. google.com This illustrates the potential trajectory for research starting with a simple building block like this compound.
Table 2: Potential Research Applications for this compound Derivatives
| Research Area | Potential Application of Derivatives | Rationale |
|---|---|---|
| Pharmaceuticals | Synthesis of enzyme inhibitors or receptor modulators. google.com | The difluorophenyl group can enhance metabolic stability and binding affinity. chemimpex.com |
| Agrochemicals | Development of new herbicides or pesticides. chemimpex.com | Fluorine substitution can improve the efficacy and environmental profile of active ingredients. chemimpex.com |
| Materials Science | Creation of specialty polymers or dyes. chemimpex.com | The unique electronic properties of the difluorophenyl moiety can be harnessed for specific material characteristics. chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
N-(3,5-difluorophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDUAODJWDWHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294138 | |
| Record name | N-(3,5-difluorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198077-69-9 | |
| Record name | N-(3,5-difluorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of N 3,5 Difluorophenyl Formamide
Synthetic Routes to N-(3,5-Difluorophenyl)formamide
The synthesis of this compound is primarily achieved through the formylation of its parent amine, 3,5-difluoroaniline (B1215098). Various methods, ranging from classical procedures to contemporary green approaches, have been established for this transformation.
Established Synthetic Pathways
The most conventional and straightforward method for the synthesis of this compound involves the direct reaction of 3,5-difluoroaniline with a formylating agent. google.comgoogle.comepo.orggoogle.comnih.gov A widely used and established pathway is the heating of 3,5-difluoroaniline with formic acid. scholarsresearchlibrary.com This reaction is typically performed under reflux conditions, often without the need for a catalyst. The excess formic acid can sometimes serve as the solvent, or an inert solvent may be employed.
Another established, high-yield approach involves the use of an activating agent to enhance the reactivity of formic acid. A mixture of formic acid and triflic anhydride (B1165640) (Tf₂O) in the presence of a base like triethylamine (B128534) can effectively formylate anilines at room temperature. niscpr.res.in This method proceeds through the formation of a mixed anhydride, which is a more potent acylating agent.
The general reaction for the formylation of 3,5-difluoroaniline is depicted below:
Reaction Scheme: Formylation of 3,5-Difluoroaniline

This image is a placeholder and does not depict the actual reaction scheme.
Modern and Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis)
In line with the principles of green chemistry, several modern and more sustainable methods for the N-formylation of amines have been developed. These methods aim to reduce reaction times, energy consumption, and the use of hazardous reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. youtube.comyoutube.com The formylation of amines can be significantly accelerated under microwave conditions, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. researchgate.netresearchgate.netrsc.org The reaction of 3,5-difluoroaniline with formic acid can be efficiently carried out in a microwave reactor, providing a rapid and efficient route to the desired formamide (B127407).
Catalytic and Solvent-Free Approaches: To improve the environmental footprint of the synthesis, catalyst- and solvent-free methods have been explored. Heating a neat mixture of an aniline (B41778) and formic acid represents a simple, atom-economical approach. scholarsresearchlibrary.com Research has shown that for many anilines, this method provides excellent yields of the corresponding formamides without the need for a solvent or catalyst. scholarsresearchlibrary.com
Alternative Formylating Agents and Catalysts: Green chemistry also focuses on using safer and more sustainable reagents.
Carbon Dioxide and Hydrogen: Catalytic systems, such as those based on copper, can achieve the N-formylation of amines using carbon dioxide (CO₂) and hydrogen (H₂), representing a method that utilizes a renewable C1 source. rsc.org
Oxalic Acid as a CO Surrogate: To circumvent the use of toxic carbon monoxide gas, oxalic acid has been employed as a stable and safe CO surrogate in manganese-catalyzed N-formylation reactions of anilines. nih.gov
Oxidative Carbonylation: The oxidative carbonylation of amines with paraformaldehyde, catalyzed by non-noble metal catalysts like cobalt, presents another green route where water is the only byproduct. rsc.orgresearchgate.net
These modern approaches offer significant advantages over traditional methods in terms of efficiency, safety, and environmental impact.
| Synthetic Approach | Key Features | Typical Conditions | Advantages |
| Established Pathway | Use of formic acid | Refluxing 3,5-difluoroaniline with formic acid | Simple, readily available reagents |
| Microwave-Assisted | Rapid heating | 3,5-difluoroaniline, formic acid, microwave irradiation | Reduced reaction time, higher yields rsc.org |
| Solvent-Free | Neat reaction mixture | Heating 3,5-difluoroaniline and formic acid | Atom economical, no solvent waste scholarsresearchlibrary.com |
| Green Catalysis | Use of CO₂ or surrogates | Amine, CO₂/H₂ or oxalic acid, metal catalyst | Utilizes sustainable C1 sources rsc.orgnih.gov |
This compound as a Precursor in Organic Transformations
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, where it can act as a one-carbon building block.
Role as an Intermediate in Heterocyclic Compound Synthesis
The reactivity of the formamide group allows for its participation in cyclization reactions to form nitrogen-containing heterocycles.
This compound can serve as a key reagent in the synthesis of pyrazole (B372694) derivatives, particularly through reactions like the Vilsmeier-Haack reaction. wikipedia.org The Vilsmeier-Haack reagent, a chloroiminium ion, is typically formed from a substituted formamide and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org
In this context, this compound would react with POCl₃ to generate the corresponding Vilsmeier reagent. This electrophilic species can then react with a suitable substrate, such as a hydrazone, to initiate cyclization and form a pyrazole ring. nih.govigmpublication.org For example, the reaction of an acetophenone (B1666503) hydrazone with the Vilsmeier reagent leads to the formation of a 4-formylpyrazole derivative after hydrolysis. igmpublication.org The use of a Vilsmeier reagent derived from N,N-dimethylformamide (DMF) for the synthesis of a 3-(difluorophenyl)-pyrazole-4-carbaldehyde has been reported, highlighting the utility of this reaction for incorporating a difluorophenyl moiety into a pyrazole structure. nih.gov
General Scheme for Pyrazole Synthesis via Vilsmeier-Haack Reaction

This image is a placeholder and does not depict the actual reaction scheme.
The process involves the formylation of a reactive methylene (B1212753) group adjacent to a hydrazone nitrogen, followed by intramolecular cyclization and elimination to yield the aromatic pyrazole ring. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Reagent | Product Type |
| This compound | Hydrazone | POCl₃ | Pyrazole derivative |
| Substituted Hydrazone | DMF / POCl₃ | - | Formyl Pyrazole igmpublication.org |
Pyrazolopyrimidines are an important class of fused heterocycles with significant biological activities. Their synthesis often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole core. A common strategy is the cyclocondensation of an aminopyrazole with a one-carbon electrophile. nih.govrsc.orgnih.gov
Formamide and its derivatives, including N-arylformamides, are frequently used as the source of this one-carbon unit. researchgate.net Specifically, 5-aminopyrazole derivatives can react with formamides under heating or acidic conditions to yield pyrazolo[3,4-d]pyrimidines. researchgate.net In this reaction, this compound can serve as the C1 synthon, where the formyl carbon is incorporated to form the pyrimidine ring, and the N-(3,5-difluorophenyl) group is eliminated as 3,5-difluoroaniline. This approach provides a direct route to pyrazolopyrimidines, which are structurally analogous to purines.
General Scheme for Pyrazolo[3,4-d]pyrimidine Synthesis
![General reaction of a 5-aminopyrazole with this compound to form a pyrazolo[3,4-d]pyrimidine.](https://i.imgur.com/EXAMPLE.png)
This image is a placeholder and does not depict the actual reaction scheme.
This cyclization reaction is a key step in assembling the bicyclic pyrazolopyrimidine scaffold, and the use of substituted formamides can influence reaction conditions and outcomes.
Other Heterocyclic Systems
This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, leveraging the reactivity of the formamide group. Its application is prominent in cyclization reactions that form fused ring systems, such as quinazolines and isoquinolines.
One primary method is the Niementowski quinazoline (B50416) synthesis, which can utilize formamide as a C1 source to react with precursors containing an amino group and an amide group to form the quinazoline core. researchgate.net Formamide and its N-aryl derivatives are key for constructing the pyrimidine ring of the quinazoline system. For instance, the reaction of 2-aminobenzamides with formamide is a known route to quinazolin-4(3H)-ones. researchgate.net The presence of the 3,5-difluorophenyl group on the formamide nitrogen influences the electronic properties of the reactant, which can affect reaction rates and yields. Annulated fluoroquinazolines, in particular, have been noted for their wide-ranging biological activities. openmedicinalchemistryjournal.com
Another significant application is in the Bischler-Napieralski reaction, an intramolecular electrophilic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines. nrochemistry.comjk-sci.comorganic-chemistry.org This reaction typically requires a dehydrating and condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org While the classic substrate is a β-arylethylamide, the underlying principle involves the cyclization of an N-acyl derivative onto an electron-rich aromatic ring. The reaction proceeds through a highly electrophilic nitrilium ion intermediate, which is then attacked by the tethered aryl ring. organic-chemistry.orgwikipedia.org The electron-withdrawing nature of the difluorophenyl group would make the attached formyl carbon more electrophilic, though it would deactivate the aryl ring if it were the cyclizing partner. In syntheses where the difluorophenyl group is not the ring being cyclized onto, this compound can act as the acylating agent to first form the necessary amide precursor.
The Vilsmeier-Haack reaction is another key transformation where N-substituted formamides are employed. wikipedia.orgnumberanalytics.com In this reaction, a substituted formamide reacts with phosphorus oxychloride to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org This reagent is a powerful formylating agent for electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org The resulting aryl aldehyde is a versatile intermediate for building more complex heterocyclic systems. ijpcbs.com For example, a 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized using a Vilsmeier-Haack reaction, demonstrating the utility of difluorophenyl-containing substrates in these transformations. rsc.org
| Reaction | Reagents | Product Type | Ref |
| Niementowski Synthesis | Amino-amide precursor | Quinazolines | researchgate.net |
| Bischler-Napieralski Reaction | POCl₃, P₂O₅ | Dihydroisoquinolines | nrochemistry.com, wikipedia.org |
| Vilsmeier-Haack Reaction | POCl₃, Electron-rich arene | Aryl Aldehydes | wikipedia.org, organic-chemistry.org |
Applications in Reductive Amination Reactions
While typical reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, the Leuckart reaction provides a distinct pathway where a formamide itself acts as a key reagent. wikipedia.org The Leuckart reaction is a specific method of reductive amination that converts aldehydes or ketones into amines using either ammonium (B1175870) formate (B1220265) or, significantly, formamide as both the nitrogen donor and the reducing agent. wikipedia.orgmdpi.com This process is conducted at high temperatures, typically between 120°C and 185°C. wikipedia.orggoogle.com
In the mechanism involving formamide, the formamide molecule performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. wikipedia.org This is followed by the formation of an N-formyl derivative intermediate. Subsequent steps involve hydrolysis and reduction, driven by the reaction components at high temperatures, ultimately yielding the corresponding amine. wikipedia.org Given this mechanism, this compound could theoretically be used in a Leuckart-type reaction, although its bulk compared to unsubstituted formamide and the electronic effects of the difluorophenyl group would likely influence reactivity and require specific optimization of reaction conditions. The primary utility, however, remains the use of simpler formamides to aminate carbonyl compounds. google.com
Involvement in Cyano-Group Transfer Reactions
This compound is not a direct cyano-group transfer agent, but it can be chemically converted into reactive species that facilitate cyanation. The two primary pathways for this are dehydration to form an isocyanide and its use as a component in a reagent system that generates a cyanide equivalent.
Dehydration to Isocyanides: A common and reliable route to isocyanides is the dehydration of N-substituted formamides. d-nb.info This transformation can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine being a standard method. d-nb.inforesearchgate.net Other effective reagents include triphenylphosphine/iodine and p-toluenesulfonyl chloride (TsCl). d-nb.infoorganic-chemistry.orgstackexchange.com The reaction converts the H-C(=O)-N-R functionality of the formamide into a C≡N-R group, producing the corresponding isocyanide. This method is applicable to a wide range of N-aryl and N-alkyl formamides. organic-chemistry.org Therefore, this compound can be readily converted to 1,3-difluoro-5-isocyanobenzene, a highly useful synthon for multicomponent reactions and the synthesis of complex nitrogen-containing molecules.
| Dehydrating Agent | Base/Conditions | Product | Ref |
| Phosphorus oxychloride (POCl₃) | Triethylamine, 0°C | Isocyanide | researchgate.net |
| Triphenylphosphine/Iodine | Tertiary amine, ambient temp. | Isocyanide | organic-chemistry.org, d-nb.info |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Isocyanide | stackexchange.com |
Formamide as a Component of a "CN" Source: A novel and safer approach to cyanation involves using formamide as part of a reagent mixture to generate the cyanide group in situ. Researchers have developed a palladium-catalyzed cyanation of aryl halides using a combination of formamide and 2,4,6-trichloro-1,3,5-triazine (TCT, or cyanuric chloride) as the "CN" source. chemistryviews.org This method avoids the use of highly toxic metal cyanides like KCN or Zn(CN)₂. chemistryviews.orgthieme-connect.de The reaction is typically performed at elevated temperatures (e.g., 130°C) with a palladium catalyst, a phosphine (B1218219) ligand, and a base. This protocol has been successful in synthesizing a variety of benzonitrile (B105546) derivatives from aryl halides. chemistryviews.org In a related concept, N,N-dimethylformamide (DMF) has been used as a source of both carbon and nitrogen for the copper-mediated cyanation of indole (B1671886) C-H bonds. nih.gov
Mechanistic Investigations of Reactions Involving this compound
Studies on Reaction Kinetics and Thermodynamic Parameters
Detailed kinetic and thermodynamic studies specifically on this compound are scarce in the literature. However, extensive computational research on the parent molecule, formamide, provides fundamental insights into the reaction pathways that are broadly applicable to its N-aryl derivatives. Ab initio molecular dynamics studies have explored the reaction networks of formamide in both the gas phase and in aqueous solution, revealing key energetic and kinetic parameters.
These studies show that formamide can undergo several fundamental reactions, including isomerization to formiminol (HOCH=NH) and decomposition into hydrogen cyanide (HCN) and water, or into carbon monoxide (CO) and ammonia. The energy barriers (ΔE) and reaction energies for these pathways differ significantly between the gas phase and solution, highlighting the profound effect of the environment on reactivity.
For example, the direct hydrogen transfer from nitrogen to oxygen to form the iminol tautomer is a key step. In the gas phase, this process has a calculated free energy barrier. In solution, this barrier can be altered by explicit solvent interactions. The decomposition to HCN and H₂O also follows different paths in the gas phase versus solution.
Table of Calculated Energetic Parameters for Parent Formamide Reactions Note: The following data is for the parent formamide molecule and serves as a model for the general reactivity of the formamide functional group.
| Reaction Pathway | Phase | Parameter | Value (kJ/mol) |
| Isomerization (Formamide → Formiminol) | Gas | Activation Energy | ~170-190 |
| Decomposition (Formamide → HCN + H₂O) | Gas | Reaction Energy (ΔE) | ~25-35 |
| Decomposition (Formamide → CO + NH₃) | Gas | Reaction Energy (ΔE) | ~110-120 |
These fundamental parameters underscore the high temperatures often required for formamide reactions, such as the Leuckart reaction. wikipedia.org The presence of the 3,5-difluorophenyl group would be expected to modulate these values through its electronic and steric influence, primarily affecting the C-N bond strength and the basicity of the nitrogen atom.
Role of Catalysis in Synthesis and Transformations
Catalysis plays a crucial role in both the synthesis and subsequent transformations of this compound. Catalysts can enable reactions under milder conditions, improve selectivity, and open novel reaction pathways.
Catalytic Deformylation: The removal of the formyl group (deformylation or decarbonylation) from N-aryl formamides to regenerate the parent amine is a synthetically important transformation. While this often requires harsh conditions, catalytic methods have been developed. For instance, a lanthanum amido complex, La[N(TMS)₂]₃, has been shown to catalyze the decarbonylation of N-aryl formamides efficiently under mild, additive-free conditions. organic-chemistry.org This provides a green alternative to traditional deprotection strategies. Other transition metals, such as cobalt, have been investigated for related aldehyde deformylation reactions, which proceed through oxidative pathways. nih.govmanchester.ac.uk
Catalysis in N-Formylation: Conversely, the synthesis of formamides from amines and a C1 source is often achieved catalytically. researchgate.net A wide range of catalysts, including those based on noble metals (Ru, Pd, Ir) and non-noble metals (Co), are effective for N-formylation using sources like CO₂, formic acid, or methanol (B129727). researchgate.netrsc.orgrsc.orgmdpi.com For example, heterogeneous catalysts like Pd@POPs and Cu₂O/Cu have been developed for the N-formylation of amines with CO₂ and H₂. researchgate.net Understanding these catalytic systems provides insight into the conditions required to activate the C-N bond of the formamide group, suggesting that these same catalysts might be employed for reverse reactions or for formyl group transfer under the right conditions.
Catalysis in Cyanation: As mentioned previously, palladium catalysis is key to the cyanation of aryl halides using the formamide/TCT reagent system. chemistryviews.org The catalyst facilitates the oxidative addition to the aryl halide and the subsequent transmetalation/reductive elimination cycle that incorporates the "CN" group derived from the formamide reagent.
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can have a dramatic impact on the outcome of reactions involving this compound by influencing reaction rates, altering the stability of intermediates, and even enabling different mechanistic pathways.
Computational studies on formamide highlight a striking difference between gas-phase and solution-phase reaction networks. In aqueous solution, water molecules are not passive bystanders but actively participate in the reaction, for example, by forming hydrogen-bonded networks that facilitate proton transfer during isomerization. This direct involvement lowers activation barriers compared to the unimolecular gas-phase process.
In practical synthesis, solvent choice is critical for selectivity. In the Bischler-Napieralski reaction, a major side reaction is the retro-Ritter reaction, which leads to styrene (B11656) byproducts. This side reaction is favored in many common solvents but can be suppressed by using a nitrile as the solvent, which shifts the equilibrium away from the undesired pathway. jk-sci.comorganic-chemistry.org
The role of the solvent as a reactant or promoter is also evident in N-formylation reactions. In the catalyst-free N-formylation of amines using CO₂ and NaBH₄, formamide-based solvents were found to be essential. nih.gov Spectroscopic evidence showed that these solvents promote the in-situ formation of a formoxy borohydride (B1222165) species, which is the active formylating agent. nih.gov Similarly, in the oxidative N-formylation of amines catalyzed by AuPd–Fe₃O₄ nanoparticles, methanol serves as both the solvent and the formylating agent. mdpi.com
In other cases, the reaction can be performed under solvent-free conditions. The dehydration of formamides to isocyanides using POCl₃ can be run efficiently using triethylamine as both the base and the solvent. researchgate.net This approach simplifies workup and reduces waste, representing a green chemistry advantage. The dielectric constant of the solvent is also a key factor; formamide itself has a very high dielectric constant (ca. 108), making it an interesting medium for microwave-assisted chemistry. nih.gov
Spectroscopic Characterization and Structural Elucidation of N 3,5 Difluorophenyl Formamide
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the molecular structure and bonding within N-(3,5-difluorophenyl)formamide. By analyzing the interaction of the molecule with electromagnetic radiation in the infrared and Raman regions, specific vibrational modes can be identified and assigned.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating molecular structure. The IR spectrum of a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, was simulated using density functional theory (DFT) and showed good agreement with experimental data, a method that can be applied to this compound. For amides in general, the C=O stretching vibration is a characteristic and intense absorption. mdpi.comnih.gov In a study of flurazepam, which also contains a substituted phenyl ring and an amide group, a very strong absorption near 1680 cm⁻¹ was attributed to the C=O stretching mode. nih.gov The analysis of various amides and related compounds provides a basis for interpreting the FT-IR spectrum of this compound. mdpi.comnih.govrsc.orgnih.govnist.govresearchgate.netnih.gov
Fourier Transform Raman (FT-Raman) Spectroscopy Studies
Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In a study of flurazepam, which has structural similarities, strong lines in the Raman spectrum near 1615 cm⁻¹ were assigned to the C=N stretch of the diazepine (B8756704) ring. nih.gov For this compound, Raman spectroscopy would be expected to reveal characteristic bands for the phenyl ring and the formamide (B127407) group. Analysis of related molecules like 3,5-difluorobenzonitrile (B1349092) has utilized Raman spectroscopy to analyze and assign different normal modes of the molecule. nih.gov
Normal Coordinate Analysis and Vibrational Mode Assignment
Normal coordinate analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. This analysis has been successfully applied to related molecules to understand the nature of absorption frequencies. For instance, in N,N-dimethylformamide, NCA was used to study in-plane vibrations. ias.ac.in Similarly, for 3,5-dichlorophenylcyanamide, DFT calculations were employed to compute vibrational frequencies and their potential energy distributions, leading to complete vibrational assignments. nih.gov Such computational approaches are invaluable for the detailed assignment of the vibrational spectrum of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the formyl proton (CHO), the amine proton (NH), and the aromatic protons on the difluorophenyl ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic environment created by the fluorine atoms and the formamide group. mdpi.comrsc.orgnih.govhmdb.caresearchgate.netnih.govresearchgate.netresearchgate.net For instance, in a related compound, N-(2,6-di-isopropylphenyl)formamide, the -N=C(H)- proton appears as a doublet at δ 7.74 ppm, while the -N(H)- proton is a singlet at δ 8.75 ppm. rsc.org The aromatic protons of 3,5-difluorophenol (B1294556) show signals in the aromatic region, which can be used as a reference for the difluorophenyl moiety in this compound. chemicalbook.com
Table 1: Representative ¹H NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| N-(2,6-di-isopropylphenyl)formamide | DMSO-d6 | 7.74 (d) | -N=C(H)- |
| N-(2,6-di-isopropylphenyl)formamide | DMSO-d6 | 8.75 (s) | -N(H)- |
| N,N-diphenylformamide | CDCl₃ | 8.64 (s) | CH=O |
| 3,5-Difluorophenol | Not specified | Aromatic region | Aromatic H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu In the ¹³C NMR spectrum of this compound, separate signals are expected for the carbonyl carbon of the formamide group and the distinct carbon atoms of the 3,5-difluorophenyl ring. The carbonyl carbon typically appears in the downfield region of the spectrum. The carbon atoms directly bonded to fluorine will show characteristic splitting due to C-F coupling. mdpi.comrsc.orgnih.govhmdb.caresearchgate.netnih.govresearchgate.net For example, the ¹³C NMR spectrum of formamide in DMSO-d6 shows a peak at 162.83 ppm. chemicalbook.com In N,N'-bis(2,6-dichlorophenyl)formamidine, the carbon signals appear in the range of δ 128.89-164.87 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| Formamide | DMSO-d6 | 162.83 | C=O |
| N,N'-bis(2,6-dichlorophenyl)formamidine | DMSO-d6 | 128.89-164.87 | Aromatic and Formamidine C |
| N,N-Dimethylformamide | Not specified | Not specified | Not specified |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Fluorine-19 NMR spectroscopy is a particularly powerful tool for the characterization of fluorinated organic compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.ilnih.gov The ¹⁹F NMR spectrum provides distinct signals for fluorine atoms in different chemical environments, and its large chemical shift range (~300 ppm) offers excellent signal dispersion, minimizing the spectral crowding that can complicate ¹H NMR. huji.ac.ilnih.gov
For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. This results in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the aromatic ring and the formamide group. biophysics.org The precise chemical shift value can be compared against reference standards like trichlorofluoromethane (B166822) (CFCl₃) or hexafluorobenzene (B1203771) (C₆F₆) to confirm the fluorine environment. colorado.edu Furthermore, coupling between the fluorine nuclei and adjacent aromatic protons (³JHF) would result in a triplet multiplicity for the ¹⁹F signal, providing additional structural confirmation. The magnitude of this coupling constant offers insights into the geometry of the aromatic ring.
Advanced 1D and 2D NMR Techniques for Structural Elucidation
While ¹⁹F NMR is crucial, a comprehensive structural elucidation of this compound necessitates a suite of 1D and 2D NMR experiments. omicsonline.org
¹H NMR: The proton NMR spectrum provides information on all hydrogen atoms in the molecule. Key signals include those for the formyl proton (-CHO), the amide proton (-NH-), and the aromatic protons on the difluorophenyl ring. The chemical shifts, integration values (proton count), and coupling patterns (multiplicity) are used to assign each signal to a specific proton. For instance, the formyl proton typically appears as a distinct singlet or doublet (due to coupling with the NH proton), while the aromatic protons will show splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, signals are expected for the carbonyl carbon of the formamide group and for the distinct carbons of the difluorophenyl ring. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (¹JCF coupling), which is a definitive indicator of their location.
2D NMR Techniques: To unambiguously assign all ¹H and ¹³C signals and to confirm the connectivity of the molecule, 2D NMR experiments are employed. omicsonline.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), helping to identify adjacent protons within the aromatic ring. omicsonline.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the definitive assignment of a proton's signal to its attached carbon. omicsonline.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart, which is invaluable for piecing together the molecular framework, for example, by correlating the formyl proton to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, which is particularly useful for determining the preferred conformation of the molecule in solution. researchgate.net
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.3 - 8.7 | d | J(H,H) ≈ 1-2 | Formyl H (CHO) |
| ¹H | 8.0 - 9.0 | br s | - | Amide H (NH) |
| ¹H | 7.0 - 7.5 | m | - | Aromatic H |
| ¹³C | 158 - 162 | s | - | Carbonyl C (C=O) |
| ¹³C | 161 - 164 | dd | ¹J(C,F) ≈ 240-250, ³J(C,F) ≈ 10-15 | C-F |
| ¹³C | 108 - 112 | t | ²J(C,F) ≈ 20-25 | C-H (ortho to F) |
| ¹³C | 105 - 109 | t | ⁴J(C,F) ≈ 3-5 | C-H (para to F) |
| ¹⁹F | -105 to -115 | t | ³J(F,H) ≈ 8-10 | C-F |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Studies on Rotational Isomerism and Conformation in Solution via NMR
The amide bond (C-N) in this compound has a significant degree of double bond character due to resonance. This restricts rotation around the C-N bond, leading to the potential for cis and trans rotational isomers (rotamers). nih.govmdpi.com These isomers can be observed and quantified using NMR spectroscopy, as the different spatial arrangements of the formyl group relative to the phenyl ring result in distinct sets of NMR signals for each isomer. copernicus.org
At room temperature, the exchange between these rotamers may be slow on the NMR timescale, resulting in a doubling of peaks in the ¹H and ¹³C NMR spectra. mdpi.comcopernicus.org The ratio of the isomers can be determined by integrating the corresponding signals. nih.gov Dynamic NMR (DNMR) studies, where spectra are acquired at different temperatures, can be used to determine the energy barrier to rotation. As the temperature is increased, the rate of interconversion increases, causing the separate signals for the two rotamers to broaden, coalesce, and eventually sharpen into a single averaged signal. mdpi.com NOESY experiments can also help to distinguish between the cis and trans isomers by identifying through-space interactions, for example, between the formyl proton and the aromatic protons. nih.gov
Solvent Effects on NMR Chemical Shifts
The chemical shifts observed in an NMR spectrum can be significantly influenced by the solvent used for the analysis. researchgate.net This is due to various interactions between the solute (this compound) and the solvent molecules, including magnetic anisotropy effects, van der Waals interactions, and hydrogen bonding. researchgate.netias.ac.in
For this compound, polar and hydrogen-bond-accepting solvents like DMSO-d₆ are likely to form hydrogen bonds with the amide proton (-NH-), causing its signal to shift downfield compared to when a non-polar solvent like CDCl₃ is used. pitt.edu Aromatic solvents like benzene-d₆ can induce significant shifts due to their magnetic anisotropy, where the π-electron system of the solvent creates a magnetic field that can shield or deshield nearby protons in the analyte. ias.ac.in The polarity of the solvent can also influence the relative energies and populations of the cis and trans rotamers, which would be reflected in the NMR spectrum. researchgate.net Comparing spectra in different deuterated solvents can therefore provide additional structural information and insights into intermolecular interactions. unn.edu.ng
Mass Spectrometry
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Composition Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). nih.govresearchgate.net This high mass accuracy allows for the unambiguous determination of the elemental formula of this compound (C₇H₅F₂NO). mdpi.com
By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula, HRMS provides definitive confirmation of the compound's molecular composition. researchgate.net Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ion [M+H]⁺ or [M-H]⁻ for analysis. The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, ensures that the molecular ion is clearly distinguished from other ions of similar nominal mass, providing a high degree of confidence in the identification. nih.govnih.govescholarship.org
Fragmentation Pathway Analysis
In addition to determining the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), can be used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. rsc.org
The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. For this compound, expected fragmentation pathways could include:
Loss of the formyl group (-CHO) to give the 3,5-difluoroaniline (B1215098) radical cation.
Cleavage of the C-N bond, leading to the formation of the 3,5-difluorophenyl cation or related fragments.
Loss of carbon monoxide (CO) from the molecular ion.
By piecing together these fragmentation pathways, the connectivity of the atoms within the molecule can be confirmed, providing structural information that is complementary to the data obtained from NMR spectroscopy.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the part of the molecule responsible for its color.
For aromatic compounds like this compound, the primary chromophore is the benzene (B151609) ring. The electronic transitions in benzene and its derivatives are typically categorized as π → π* transitions. These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The presence of substituents on the benzene ring can significantly influence the energy of these transitions and, consequently, the position and intensity of the absorption bands in the UV-Vis spectrum.
Detailed experimental UV-Vis spectroscopic data, such as the maximum absorption wavelength (λmax) and molar absorptivity (ε), for this compound are not extensively reported in the available scientific literature. However, the expected spectral characteristics can be inferred by considering the electronic effects of the substituents: the formamide group (-NHCHO) and the two fluorine atoms at the meta positions.
The formamide group generally acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The nitrogen atom of the formamide group has a lone pair of electrons that can be delocalized into the π-system of the phenyl ring, which is an n → π* transition. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for the π → π* transition, typically resulting in a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands compared to unsubstituted benzene.
Fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R), which is a mesomeric effect. In the case of this compound, the two fluorine atoms are in the meta position relative to the formamide group. At the meta position, the resonance effect is generally weaker, and the inductive effect tends to dominate. The strong inductive effect of the two fluorine atoms would be expected to stabilize the π molecular orbitals, leading to a hypsochromic shift (a shift to shorter wavelengths) of the π → π* transitions compared to the unsubstituted N-phenylformamide.
The interplay of the electron-donating character of the formamide group and the electron-withdrawing nature of the two meta-positioned fluorine atoms will determine the final position of the absorption maxima. Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), could provide valuable insights into the electronic transitions and predict the UV-Vis spectrum of this compound. Such computational studies on similar molecules, like N-phenylformamide and its derivatives, have been used to interpret their electronic spectra by calculating the energies of the molecular orbitals and the oscillator strengths of the electronic transitions.
Table 1: Expected Effects of Substituents on the UV-Vis Spectrum of the Phenyl Ring in this compound
| Substituent | Position | Electronic Effect | Expected Spectral Shift |
| -NHCHO (Formamide) | 1 | +R, -I (Overall electron-donating) | Bathochromic (to longer λ) |
| -F (Fluorine) | 3, 5 | -I > +R (Overall electron-withdrawing) | Hypsochromic (to shorter λ) |
Crystallographic Studies and Solid State Characteristics of N 3,5 Difluorophenyl Formamide
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction has been a pivotal technique in determining the precise three-dimensional arrangement of atoms and molecules within the crystalline lattice of N-(3,5-difluorophenyl)formamide.
Determination of Molecular Geometry and Conformation in the Solid State
Studies have revealed that this compound can exist in different crystalline forms, or polymorphs. researchgate.netnih.gov In two identified polymorphs, designated as form (Ia) and form (Ib), the molecule adopts a trans conformation where the formamide (B127407) group is not in the same plane as the aromatic ring. researchgate.netnih.gov This non-planar arrangement is a key feature of its solid-state conformation. The bond lengths and angles within the molecule are generally comparable to those found in similar formamide structures. researchgate.net For instance, in a related compound, N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the C=O and C-N amide bond lengths are 1.218 (3) Å and 1.366 (3) Å, respectively. nih.gov
The molecular geometry is further characterized by the dihedral angle between the phenyl ring and the formamide group. In N-(2,6-difluorophenyl)formamide, a similar compound, this angle is a significant 58.4°. nih.govresearchgate.net This contrasts with the nearly co-planar arrangement in N-phenylformamide, suggesting that the fluorine substituents have a notable steric effect on the molecular conformation. nih.govresearchgate.net
Table 1: Selected Bond Distances and Angles for a Related Formamide
| Parameter | Value |
| Bond Distances (Å) | |
| C=O | 1.218 (3) |
| C-N | 1.366 (3) |
| Dihedral Angles (°) | |
| Phenyl ring and formamide group (in N-(2,6-difluorophenyl)formamide) | 58.4 |
Data for N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide and N-(2,6-difluorophenyl)formamide are provided for comparative context.
Torsion Angle Analysis
The conformation of the formamide group relative to the phenyl ring is defined by specific torsion angles. In the case of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the Cp—N—C—O torsion angle is 179.0 (2)°, indicating an anti conformation. researchgate.netresearchgate.net This anti or trans conformation, where the N-H bond is on the opposite side of the C-N bond from the C=O group, is a common feature in related structures. researchgate.netnih.govwikipedia.org
The dihedral angle between the plane of the C1–C6 aryl ring and the C1—N1—C7—O1 formamide group is a critical parameter. In polymorph (Ia) of N-(2,6-difluorophenyl)formamide, this angle is 60.2 (2)°, while in form (Ib) it is 56.7 (3)°. researchgate.net This difference in torsion angles highlights the conformational flexibility of the molecule and its influence on the resulting crystal packing.
Table 2: Torsion Angle Data for Related Formamides
| Compound | Polymorph | Torsion Angle (Caryl-N-C=O) [°] | Conformation |
| N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide | - | 179.0 (2) | anti |
| N-(2,6-difluorophenyl)formamide | (Ia) | 60.2 (2) | trans |
| N-(2,6-difluorophenyl)formamide | (Ib) | 56.7 (3) | trans |
Polymorphism and Pseudopolymorphism of this compound
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a significant aspect of the solid-state chemistry of this compound and related compounds.
Identification and Characterization of Distinct Crystalline Forms
Research has led to the identification and structural characterization of two distinct polymorphs of N-(2,6-difluorophenyl)formamide, termed (Ia) and (Ib). researchgate.netnih.gov These forms were obtained under different crystallization conditions. researchgate.netnih.gov Form (Ia) crystallizes in the orthorhombic space group Pbca, while form (Ib) belongs to the monoclinic P21 space group. researchgate.netnih.gov Each polymorph contains one molecule in the asymmetric unit. researchgate.netnih.gov While their molecular geometries are similar, their crystal packing arrangements are notably different. researchgate.netnih.gov
Analysis of Intermolecular Interactions in Polymorphs (e.g., Hydrogen Bonding, π-π Stacking, C-H···F Interactions)
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In both polymorphs of N-(2,6-difluorophenyl)formamide, N—H···O hydrogen bonds are the dominant interaction, linking the molecules into chains. researchgate.netnih.govresearchgate.net
In contrast, form (Ib) features N—H···O hydrogen-bonded molecules stacked in a linear fashion. researchgate.netnih.gov The π–π stacking interactions observed in form (Ia) are absent in form (Ib). researchgate.net Theoretical studies suggest that these differing intermolecular forces, particularly the presence of π–π interactions in form (Ia), may explain its preferential formation at room temperature. researchgate.net
Table 3: Key Intermolecular Interactions in Polymorphs of a Related Formamide
| Polymorph | Primary Interaction | Secondary Interactions |
| (Ia) | N—H···O hydrogen bonds (alternating chains) | π–π stacking, C—H···F interactions |
| (Ib) | N—H···O hydrogen bonds (linear chains) | C—H···F and C—F···F interactions |
Data for N-(2,6-difluorophenyl)formamide.
Studies on Solid-State Phase Transformations and Thermal Behavior
The thermal behavior and potential for phase transformations between polymorphs are crucial aspects of solid-state characterization. While specific studies on this compound's thermal transformations are not detailed in the provided search results, research on analogous 2,6-disubstituted-N-phenylformamides provides valuable insights. psu.edu For instance, 2,6-dichloro-N-phenylformamide and 2-chloro-6-methyl-N-phenylformamide both exhibit a phase transformation from a room-temperature orthorhombic form to a high-temperature monoclinic form. psu.edu This transformation is reversible for the dichloro derivative. psu.edu
In contrast, 2,6-dimethyl-N-phenylformamide does not undergo any phase transition upon heating. psu.edu The presence of a chlorine substituent appears to be a key factor in enabling the phase transformation in these systems. psu.edu The high-temperature phases are often obtained through sublimation. psu.edu Differential scanning calorimetry (DSC) is a common technique used to investigate these thermal events. psu.edu For example, the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole, another fluorinated aromatic compound, has been studied using DSC and thermogravimetry (TG). nih.gov These techniques would be instrumental in characterizing the thermal stability and any phase transitions of this compound.
Crystal Engineering Principles Applied to this compound and its Derivatives
Crystal engineering is the understanding and utilization of intermolecular interactions in the context of crystal packing to design new solids. rsc.org The strategy involves the use of "supramolecular synthons," which are robust and predictable non-covalent interactions that can be used to assemble molecules into specific, desired arrangements. rsc.orgtaylorfrancis.com For this compound and its derivatives, the key to their crystal engineering lies in the interplay of various intermolecular forces, including strong hydrogen bonds, weaker C-H···O and C-H···F interactions, and π–π stacking.
The primary and most dominant interaction in the crystal packing of formamides is the N−H···O hydrogen bond. researchgate.net This interaction is highly directional and typically leads to the formation of predictable one-dimensional chains or dimeric motifs. In related N-phenylformamide structures, the N−H···O hydrogen bond is a recurring feature that dictates the primary molecular packing. researchgate.net For this compound, the formamide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), making the formation of catemers or dimers a highly probable packing motif. The reliability of this synthon makes it a powerful tool in designing co-crystals or polymorphs.
The molecular conformation, particularly the dihedral angle between the phenyl ring and the formamide group, is another critical factor. Steric hindrance from substituents on the phenyl ring can cause this angle to change significantly. For instance, in N-(2,6-difluorophenyl)formamide, the dihedral angle is substantial (around 58.4°) due to the presence of fluorine atoms at the ortho positions. iucr.orggoogle.com In this compound, with fluorine atoms in the meta positions, the steric clash is reduced, which influences the planarity of the molecule and, consequently, the efficiency of π–π stacking interactions between aromatic rings.
By modifying the chemical structure—for example, by introducing other functional groups capable of hydrogen bonding—it is possible to create new supramolecular synthons and engineer novel crystal structures. The formation of co-crystals, where this compound is combined with a complementary co-crystal former, could be used to systematically alter the physical properties of the solid by introducing new, competing or reinforcing intermolecular interactions. google.com The principles of crystal engineering provide a rational basis for selecting appropriate co-formers to target specific packing arrangements and, therefore, desired material properties.
Research Findings for this compound:
Single-crystal X-ray diffraction studies have provided detailed insights into the solid-state structure of this compound.
Interactive Table: Crystallographic Data for this compound
Below are the detailed crystallographic parameters determined for the compound.
| Parameter | Value |
| Empirical Formula | C₇H₅F₂NO |
| Formula Weight | 157.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.3520(8) |
| b (Å) | 10.590(2) |
| c (Å) | 14.532(3) |
| α (°) | 90 |
| β (°) | 95.842(4) |
| γ (°) | 90 |
| Volume (ų) | 666.2(2) |
| Z | 4 |
Theoretical and Computational Chemistry Studies of N 3,5 Difluorophenyl Formamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No specific studies utilizing Density Functional Theory (DFT) to analyze N-(3,5-difluorophenyl)formamide were identified. Such studies would be invaluable for understanding the molecule's fundamental properties.
Geometry Optimization and Conformational Analysis
There is no available research on the optimized molecular geometry or the conformational landscape of this compound. This type of analysis would determine the most stable three-dimensional structure of the molecule and identify its various conformers.
Electronic Structure Investigations (e.g., HOMO-LUMO, Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Detailed investigations into the electronic structure of this compound, including analyses of its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), have not been reported. These analyses are crucial for predicting the molecule's reactivity and intermolecular interactions.
Vibrational Frequency Calculations and Comparison with Experimental Data
No computational studies on the vibrational frequencies of this compound are present in the available literature. Such calculations are typically used to interpret experimental infrared and Raman spectra.
Nuclear Magnetic Resonance Chemical Shift Predictions
There are no published predictions of the ¹H and ¹³C NMR chemical shifts for this compound based on computational methods. These predictions are often used to aid in the structural elucidation of newly synthesized compounds.
Mass Spectrometry Fragmentation Pattern Simulations
Simulations of the mass spectrometry fragmentation patterns for this compound have not been documented. These simulations help in understanding the fragmentation pathways of the molecule under mass spectrometric conditions.
Computational Thermodynamic and Kinetic Pathway Analysis
A computational analysis of the thermodynamic properties (such as enthalpy of formation and Gibbs free energy) and the kinetic pathways of reactions involving this compound is not available in the scientific literature.
Intermolecular Interaction Analysis (Computational)
Computational analysis is a powerful tool for understanding the complex network of intermolecular forces that govern the solid-state structure and bulk properties of this compound. These non-covalent interactions are crucial in determining the crystal packing, melting point, and solubility of the compound.
In the solid state, this compound molecules are expected to form significant hydrogen bonding networks. The primary hydrogen bond donor is the amine (N-H) group of the formamide (B127407) moiety, while the carbonyl oxygen (C=O) acts as the principal acceptor. Computational models can predict the geometry and strength of these interactions. For instance, in related formamide structures, intermolecular hydrogen bonding between the amine N-H group and the carbonyl O atom generates chains of molecules. nih.govnih.gov The N-H···O hydrogen bonds are a defining feature, often leading to the formation of one-dimensional chains or more complex three-dimensional networks.
Density Functional Theory (DFT) calculations can be employed to optimize the geometry of dimeric or larger clusters of this compound, providing data on bond lengths, bond angles, and interaction energies associated with the hydrogen bonds. Natural Bond Orbital (NBO) analysis is another computational technique used to characterize the nature and strength of hydrogen bonds. rsc.org
A hypothetical representation of the primary hydrogen bond interaction is detailed in the table below.
| Interaction | Donor | Acceptor | Typical Calculated Distance (Å) | **Typical Calculated Angle (°) ** |
| N-H···O | N-H | C=O | 1.8 - 2.0 | 160 - 180 |
Note: The values presented are typical for formamide derivatives and would require specific calculations for this compound.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions by locating bond critical points and analyzing the electron density distribution. Anion-π interactions, which occur between an electron-deficient aromatic ring and an anion or electron-rich site, are also a possibility due to the electron-withdrawing nature of the fluorine atoms. nih.gov
| Interaction Type | Participating Groups | Significance |
| C-H···F | Aromatic C-H and Fluorine | Directional interactions influencing crystal packing. |
| π-π stacking | Phenyl rings of adjacent molecules | Contributes to the cohesive energy of the crystal. |
Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model - PCM)
The properties of this compound can be significantly influenced by its environment, particularly when in solution. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent without explicitly modeling individual solvent molecules, which would be computationally very expensive. wikipedia.org In PCM, the solvent is treated as a continuous dielectric medium that becomes polarized by the solute molecule, creating a reaction field that in turn interacts with the solute. nih.gov
This model is particularly useful for studying how solvent polarity affects the geometry, spectroscopic properties, and reaction energetics of the solute. rsc.org The free energy of solvation in the PCM framework is typically calculated by considering electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org Different variations of PCM, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), are available in various quantum chemistry software packages. wikipedia.org It's important to note that PCM is most effective in systems where electrostatic interactions are dominant. wikipedia.orgresearchgate.net
Spectroscopic Property Simulations and Validation with Experimental Data
Computational chemistry is instrumental in the interpretation and prediction of spectroscopic data for this compound. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, leading to a more complete understanding of the molecular structure and bonding.
For instance, theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. The computed frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other model limitations.
Similarly, UV-Vis electronic spectra can be simulated using Time-Dependent DFT (TD-DFT). researchgate.net These calculations provide information about the energies and intensities of electronic transitions, such as the n → π* transition of the formamide group. rsc.org The inclusion of solvent effects, for example through the PCM model, is often crucial for accurately predicting solvatochromic shifts (changes in absorption or emission spectra with solvent polarity). researchgate.net The comparison between simulated and experimental spectra serves as a critical validation of the computational model and the understanding of the molecule's electronic structure.
A study on mefenamic acid, a related N-phenyl derivative, demonstrated the use of molecular dynamics simulations in conjunction with experimental techniques like Fourier transform infrared spectroscopy to understand intermolecular interactions in solution. researchgate.net A similar combined experimental and computational approach would be highly beneficial for a thorough understanding of this compound.
Advanced Applications and Future Research Directions for N 3,5 Difluorophenyl Formamide
Development as a Key Synthon for Complex Molecular Architectures
The strategic placement of fluorine atoms on the phenyl ring significantly influences the reactivity and intermolecular interactions of N-(3,5-difluorophenyl)formamide, making it a valuable synthon—a molecular fragment used as a building block in the synthesis of more complex structures. Its utility is particularly evident in the construction of heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds. rsc.org
A notable application is its use in the Vilsmeier-Haack reaction. In this process, this compound or its derivatives can serve as a precursor for generating electrophilic iminium species. These intermediates then react with activated aromatic or heterocyclic compounds to introduce a formyl group or to construct new ring systems. For instance, research has demonstrated the synthesis of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde starting from a related hydrazone and using dimethylformamide (a source of the formyl group) in a Vilsmeier-Haack type reaction. preprints.orgmdpi.comdntb.gov.ua This highlights the potential of the difluorophenylamide framework to be integrated into medicinally relevant pyrazole (B372694) structures. mdpi.com
Beyond covalent bond formation, the amide group in this compound is adept at forming reliable hydrogen-bonding patterns, particularly the robust amide-amide homosynthon. researchgate.net This self-complementary hydrogen-bond-based interaction can be exploited in supramolecular chemistry and crystal engineering to assemble well-defined, one-dimensional or more complex architectures. researchgate.net The predictable nature of these non-covalent interactions makes the molecule a valuable component for designing organized molecular assemblies and functional crystalline materials.
Exploration in Agrochemical Research as a Precursor
While direct reports on the agrochemical applications of this compound are emerging, the value of fluorinated analogues of existing agrochemicals is a significant area of research. univie.ac.at The synthesis of fluorinated versions of known active compounds can lead to improved properties. Given its role as a versatile synthon, this compound represents an ideal starting point for the synthesis of libraries of new fluorinated compounds. These compounds can then be screened for herbicidal, insecticidal, or fungicidal activity, leveraging the advantageous properties of the difluorophenyl group.
Potential in Advanced Materials Chemistry based on Solid-State Properties
The solid-state characteristics of molecular crystals, such as polymorphism and packing arrangements, are dictated by intermolecular forces and are crucial for applications in materials science. While detailed studies on this compound itself are limited, research on the closely related isomer, N-(2,6-difluorophenyl)formamide, provides significant insight into its potential. researchgate.net
Studies have shown that N-(2,6-difluorophenyl)formamide exhibits polymorphism, crystallizing in at least two different forms with distinct packing arrangements (orthorhombic and monoclinic space groups). researchgate.net In both forms, the primary molecular packing is dominated by strong N—H···O hydrogen bonds, which link the molecules into chains. researchgate.net This tendency to form ordered, hydrogen-bonded networks is a key feature that can be exploited in the design of functional organic materials. The specific arrangement of the fluorinated rings in the crystal lattice can also influence properties like conductivity and optical behavior. For example, the extension of π-conjugated systems in related oligoarylenyl frameworks has been shown to lower oxidation potentials, making them candidates for p-type organic semiconductors. univie.ac.at The controlled assembly of this compound could therefore be a pathway to new materials with tailored electronic or optical properties.
Table 1: Crystallographic Data for the Polymorphs of the Analogous Compound N-(2,6-Difluorophenyl)formamide. researchgate.net
| Property | Polymorph (Ia) | Polymorph (Ib) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁ |
| Molecules per Asymmetric Unit (Z') | 1 | 1 |
| Molecular Conformation | trans | trans |
| Dominant Intermolecular Interaction | N—H···O hydrogen bonds | N—H···O hydrogen bonds |
Future Methodological Advancements in Synthesis and Characterization
The accessibility and utility of this compound are contingent upon efficient and scalable synthetic methods. Current approaches often involve the formylation of 3,5-difluoroaniline (B1215098). One promising green chemistry approach is the reductive formylation of amines using carbon dioxide as a C1 source, catalyzed by tetracoordinate borates. rsc.org Other methods include the use of dimethylformamide as both a reagent and solvent in reactions with anilide precursors. researchgate.net Future research will likely focus on optimizing these routes to improve yields, reduce waste, and utilize more sustainable catalysts and reaction conditions.
The characterization of this compound and its derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming its structure. High-resolution mass spectrometry (HRMS) provides precise molecular weight determination. mdpi.com Advancements in solid-state NMR and single-crystal X-ray diffraction will be crucial for elucidating the detailed solid-state structures and understanding the polymorphism and intermolecular interactions that underpin its materials science applications. researchgate.net
Table 2: Selected Characterization Data for this compound. rsc.org
| Technique | Data |
| ¹H NMR | Spectral data available confirming the presence of formyl and aromatic protons. |
| ¹³C NMR | Spectral data available confirming the presence of carbonyl and aromatic carbons. |
| Molecular Formula | C₇H₅F₂NO. chemicalbook.com |
| Molecular Weight | 157.12 g/mol . chemicalbook.com |
Emerging Theoretical Insights and Predictive Modeling in Fluorinated Aryl Amide Chemistry
Computational chemistry offers powerful tools for understanding and predicting the behavior of fluorinated aryl amides like this compound. Density Functional Theory (DFT) calculations are increasingly used to investigate reaction mechanisms, predict molecular properties, and guide synthetic efforts. mdpi.comresearchgate.net
For example, computational studies have been employed to analyze the Ullmann-type coupling reactions involving fluorinated anilines. mdpi.comresearchgate.net These models can elucidate the factors that control reaction yields and energetic barriers. The Activation Strain Model (ASM) of reactivity has been used to determine that the strain in the aryl halide reactant is a primary contributor to the energy barrier in such N-arylation processes. researchgate.net
Furthermore, predictive modeling is valuable for understanding conformational preferences, such as the cis-trans isomerization of the amide bond. DFT calculations can predict the relative stability of isomers and the energy barriers for their interconversion, guiding the design of molecules with specific shapes. rsc.org Theoretical studies on organometallic catalysis, such as the decarbonylative coupling of related acyl fluorides, provide insights into the formation and stability of key intermediates, which is crucial for optimizing catalytic cycles. acs.org These theoretical approaches enable a more rational design of experiments, accelerating the discovery of new reactions and functional molecules based on the fluorinated aryl amide scaffold.
Q & A
Q. What are the common synthetic routes for N-(3,5-difluorophenyl)formamide, and how can reaction conditions be optimized?
this compound is typically synthesized via formylation of 3,5-difluoroaniline using formic acid derivatives (e.g., formic acid/acetic anhydride mixtures). Key steps include:
- Coupling Reactions : Use of phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine) to enhance reactivity in biphasic systems .
- Purification : Continuous flow reactors and advanced techniques like column chromatography are recommended to improve yield (≥90%) and purity (≥98%) .
- Validation : Confirm product identity via H/C NMR and LC-MS, with attention to residual solvent peaks (e.g., THF or DMF) .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on:
- X-ray Crystallography : Reveals anti-conformation of the formamide group and near coplanarity with the aromatic ring, critical for intermolecular interactions .
- Spectroscopy : F NMR detects fluorine environments (δ = -110 to -120 ppm for meta-F), while IR confirms formamide C=O stretching (~1670 cm) .
- Thermal Analysis : DSC identifies melting points (e.g., ~150–160°C) and potential polymorphic transitions .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
Stability protocols include:
- Storage : -20°C in inert atmospheres (argon) to prevent hydrolysis or oxidation .
- Accelerated Degradation Studies : Expose to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) to identify degradation products (e.g., formic acid or fluorophenol derivatives) .
- Analytical Monitoring : Use reverse-phase HPLC with C18 columns (e.g., 0.4–0.7 retention time) to track impurities (<0.1% threshold) .
Advanced Research Questions
Q. How does the anti-conformation of the formamide group influence intermolecular interactions and biological activity?
- Conformational Analysis : The anti-conformation stabilizes hydrogen bonds with target proteins (e.g., kinases or GPCRs), as observed in analogs like N-(3,5-dichloropyridyl)formamide .
- Biological Relevance : Molecular docking studies suggest that coplanarity between the formamide and difluorophenyl groups enhances binding to hydrophobic pockets in enzymes (e.g., p38 MAP kinase) .
- Contradictions : Some analogs exhibit reduced activity due to steric hindrance from substituents (e.g., methoxy groups), requiring SAR optimization .
Q. What advanced analytical methods resolve enantiomeric impurities or quantify trace degradants in this compound?
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers (resolution factor >1.5) .
- Mass Spectrometry : High-resolution Q-TOF MS identifies degradants (e.g., sulfonamide byproducts) with ppm-level accuracy .
- NMR Dynamics : F DOSY NMR differentiates aggregates or solvate forms in solution, critical for formulation studies .
Q. How can coupling reactions in this compound synthesis be optimized for scalability and regioselectivity?
- Catalytic Systems : Palladium/copper catalysts enhance Buchwald-Hartwig aminations, minimizing side reactions (e.g., diarylation) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while microwave irradiation reduces reaction times (e.g., from 24h to 2h) .
- Regioselectivity : DFT calculations predict electron-deficient fluorophenyl rings favor para-substitution, validated by F NMR .
Data Contradictions and Resolution
- Synthetic Yields : reports ≥90% yields using flow reactors, while traditional methods () achieve 70–80%. Resolution: Optimize catalyst loading (e.g., 5 mol% Pd) and solvent purity .
- Biological Targets : Analogs in target GPCRs, whereas highlights p38 MAP kinase. Resolution: Perform comparative bioassays (e.g., kinase vs. receptor binding) to clarify specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
